2,6-Dichloro-3-ethynylpyridine: A Bifunctional Scaffold for Advanced Molecular Design
2,6-Dichloro-3-ethynylpyridine: A Bifunctional Scaffold for Advanced Molecular Design
Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic building blocks are paramount. 2,6-Dichloro-3-ethynylpyridine (CAS: 1211529-52-0) stands out as a privileged, bifunctional scaffold. By combining a highly reactive terminal alkyne with an electron-deficient, di-halogenated pyridine core, this molecule offers orthogonal reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline physical and chemical parameters of 2,6-dichloro-3-ethynylpyridine is critical for reaction design, purification, and storage. The compound is commercially available and widely utilized as a synthetic intermediate[1].
| Property | Value | Scientific Rationale & Implication |
| CAS Number | 1211529-52-0 | Unique identifier for database indexing and procurement[1]. |
| Molecular Formula | C₇H₃Cl₂N | Dictates the exact monoisotopic mass (170.96 Da) for high-resolution mass spectrometry (HRMS) tracking. |
| Molecular Weight | 172.01 g/mol | Standardized weight for precise stoichiometric calculations in multi-step syntheses. |
| Appearance | White to off-white solid | Indicates high purity. Yellowing or discoloration often suggests oxidative degradation or alkyne polymerization. |
| Solubility Profile | Soluble in DCM, THF, DMF; Insoluble in H₂O | Facilitates standard biphasic aqueous workups. The high solubility in polar aprotic solvents (DMF/NMP) is ideal for downstream SNAr reactions. |
| Storage Conditions | 2–8 °C, sealed, dry | Prevents moisture-induced degradation and mitigates the risk of spontaneous Glaser-type homocoupling of the terminal alkyne. |
Mechanistic Reactivity Profile
The synthetic utility of 2,6-dichloro-3-ethynylpyridine is driven by three distinct electronic and structural features. As an Application Scientist, recognizing the causality behind these features allows for precise, regioselective functionalization.
A. The Terminal Alkyne (C3 Position)
The ethynyl group is primed for transition-metal-catalyzed transformations. The electron-withdrawing nature of the dichloropyridine ring significantly increases the acidity of the terminal alkyne proton. This electronic environment facilitates rapid deprotonation and the formation of copper acetylide intermediates, making it an exceptional candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to form 1,2,3-triazoles, or secondary Sonogashira cross-couplings to yield internal alkynes.
B. The Dichloropyridine Core (C2 and C6 Positions)
The pyridine nitrogen acts as a strong electron-withdrawing group via induction and resonance, rendering the C2 and C6 positions highly electrophilic. Consequently, the ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Mechanistic Insight: The steric bulk of the adjacent 3-ethynyl group creates a differential steric environment. The C6-chloride is significantly less hindered than the C2-chloride. By carefully selecting bulky nucleophiles (e.g., secondary amines or complex alkoxides) and controlling the temperature, chemists can achieve >9:1 regioselective functionalization at the C6 position. This regiocontrol is heavily leveraged in the synthesis of complex pharmaceuticals, such as spleen tyrosine kinase (SYK) inhibitors[2].
C. Halogen Bonding and Supramolecular Assembly
Beyond covalent reactivity, the di-halogenated core participates in advanced non-covalent interactions. According to 3[3], 2,6-dichloro-3-ethynylpyridine serves as a theoretical and experimental model compound. The highly polarizable chlorine atoms exhibit an anisotropic electron density distribution, creating an electrophilic "σ-hole". This allows the molecule to act as a highly directional halogen bond donor in crystal engineering and supramolecular networks[3].
Synthetic Workflows & Divergent Applications
The upstream synthesis of the scaffold and its downstream divergent applications are mapped below.
Fig 1: Synthetic workflow and divergent functionalization pathways of 2,6-dichloro-3-ethynylpyridine.
Self-Validating Experimental Protocols
The following protocols are engineered to ensure high yield and purity, with explicit explanations of the causality behind each procedural step.
Protocol 1: Upstream Synthesis via Sonogashira Coupling
Objective: Synthesize 2,6-dichloro-3-ethynylpyridine from 2,6-dichloro-3-iodopyridine. Strategic Rationale: Utilizing the 3-iodo derivative[2] over the 4[4] is a deliberate thermodynamic choice. The C–I bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C–Cl bonds (~338 kJ/mol). This ensures that the Pd(0) catalyst undergoes oxidative addition exclusively at the C3 position, preserving the chlorides.
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Reaction Setup & Degassing: In an oven-dried Schlenk flask, dissolve 2,6-dichloro-3-iodopyridine (1.0 eq) in anhydrous THF. Degas the solution via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the copper acetylide intermediate, leading to undesired Glaser homocoupling of the alkyne.
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Catalyst Activation: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq) under an argon atmosphere. Stir for 5 minutes. Causality: CuI acts as a π-activator for the terminal alkyne, while the Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
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Coupling: Add triethylamine (3.0 eq) followed by dropwise addition of trimethylsilylacetylene (TMSA, 1.2 eq). Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). Causality: Triethylamine serves dual roles as the base to deprotonate the alkyne and as a ligand to stabilize the Pd complex.
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Desilylation: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and redissolve the crude intermediate in methanol. Add K₂CO₃ (0.1 eq) and stir for 2 hours at room temperature. Causality: Methanol acts as the proton source. A catalytic amount of a weak base (K₂CO₃) is strictly used instead of NaOH to prevent competitive SNAr displacement of the pyridine chlorides by hydroxide/methoxide ions.
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Workup: Quench with water, extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
Protocol 2: Regioselective SNAr Functionalization
Objective: Selectively substitute the C6-chloride with a secondary amine nucleophile.
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Preparation: Dissolve 2,6-dichloro-3-ethynylpyridine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a highly polar aprotic solvent that effectively stabilizes the anionic Meisenheimer complex formed during the SNAr transition state.
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Nucleophile Addition: Add the secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the primary nucleophile.
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Thermal Activation: Heat the reaction mixture to 60 °C for 6 hours. Causality: The steric bulk of the 3-ethynyl group shields the C2-chloride. Mild thermal activation provides the exact kinetic energy required to selectively overcome the activation barrier at the less hindered C6-position, achieving excellent regioselectivity.
References
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EvitaChem - Buy 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride (EVT-1686902) (Contains inventory and handling data for 2,6-Dichloro-3-ethynylpyridine CAS 1211529-52-0). URL:[1]
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ACS Publications (Crystal Growth & Design) - Definition of the Halogen Bond (IUPAC Recommendations 2013): A Revisit. URL:[3]
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Google Patents - US20230295171A1 - Fused heteroaromatic pyrrolidinones (Details the use of 2,6-dichloro-3-iodopyridine in SYK inhibitor synthesis). URL:[2]
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Benchchem - 2,6-Bis-benzyloxy-3-ethynyl-pyridine (Highlights Sonogashira methodology starting from 2,6-dichloro-3-bromopyridine). URL:[4]
